(R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate
Description
(R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-Cbz-D-Aspartic acid 4-(t-butyl) ester hydrate (Cbz-D-Asp(OtBu)-OH.H2O) is 341.14745207 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Material Chemistry and Nanoarchitecture
Research by Gour et al. (2021) has shown that modified single amino acids like Fmoc-Asp(OtBu)-OH can self-assemble into structures with potential applications in material chemistry. These self-assembled structures vary under different conditions and have implications for designing novel nanoarchitectures. The study underscores the facile route offered by these amino acids to develop materials for various applications, including bioscience and biomedical fields (Gour et al., 2021).
Peptide and Drug Synthesis
Hamze et al. (2003) explored the synthesis of nonnatural amino acids, including those derived from Fmoc-Asp(OtBu)-OH, demonstrating their utility in combinatorial synthesis for drug development. This research highlights the role of such modified amino acids in expanding the toolkit for synthesizing potential therapeutic agents (Hamze et al., 2003).
Enzymatic Synthesis
Ahn et al. (2001) detailed the enzymatic synthesis of aspartame precursors from eutectic substrate mixtures, including N-Cbz-D-Asp, showcasing the efficiency of biocatalytic processes in producing high-value compounds. The study presents an innovative approach to synthesizing food additives and pharmaceuticals, emphasizing the significance of N-Cbz-D-Asp derivatives in industrial biotechnology (Ahn et al., 2001).
Biomedical Applications
The research also extends to the development of biodegradable polymers and drug delivery systems. For instance, novel hyperbranched poly(ester-amide)s based on acidic and basic amino acids, including aspartic acid, have been synthesized for potential use in biomedical applications. Such materials offer new possibilities for drug delivery and tissue engineering, underscoring the versatility of N-Cbz-D-Asp derivatives in creating functional biomaterials (Bao et al., 2012).
Catalysis and CO2 Conversion
Moreover, amino acid-based ionic liquids, including derivatives of aspartic acid, have been utilized as catalysts for converting CO2 into valuable cyclic carbonates. This research not only highlights the catalytic prowess of such ionic liquids but also contributes to efforts in carbon capture and utilization, presenting an environmentally friendly approach to mitigating climate change (Yue et al., 2017).
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDOQNWFLPMMLQ-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661326 | |
Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71449-08-6 | |
Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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